molecular formula C8H10ClF3N2 B3365850 (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1263378-69-3

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B3365850
CAS No.: 1263378-69-3
M. Wt: 226.62 g/mol
InChI Key: COEZSYPSBKUPOU-UHFFFAOYSA-N
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Description

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative upon treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity. The product is then isolated and purified using techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine: Lacks the hydrochloride salt form but shares similar chemical properties.

    (2-Methyl-3-(trifluoromethyl)phenyl)hydrazone: An intermediate in the synthesis of the hydrazine derivative.

    (2-Methyl-3-(trifluoromethyl)phenyl)amine: A related compound with an amine group instead of a hydrazine moiety.

Uniqueness

(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Properties

IUPAC Name

[2-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-6(8(9,10)11)3-2-4-7(5)13-12;/h2-4,13H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEZSYPSBKUPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-69-3
Record name Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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